molecular formula C16H17NO2S B299828 N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide

N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide

Cat. No.: B299828
M. Wt: 287.4 g/mol
InChI Key: XPSCXDBQQDQJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MPA is a novel compound that has shown promising results in the study of various biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide involves the inhibition of various enzymes and proteins that are involved in the regulation of various biochemical and physiological processes. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of various genes, leading to changes in cellular processes. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting Bcl-2. This compound has also been found to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). Furthermore, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide has several advantages for lab experiments. It is a novel compound that has shown promising results in various research fields. This compound is relatively easy to synthesize, and it is readily available in high purity. However, this compound has some limitations for lab experiments. It has a short half-life, which limits its use in long-term experiments. This compound is also relatively unstable, which can lead to degradation over time.

Future Directions

There are several future directions for the study of N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide. One potential direction is the study of this compound in combination with other compounds to enhance its efficacy. Another direction is the study of this compound in animal models to determine its potential therapeutic applications. Furthermore, the study of the mechanism of action of this compound can provide insights into the regulation of various biochemical and physiological processes. Finally, the development of novel derivatives of this compound can lead to the discovery of more potent compounds with enhanced efficacy.
Conclusion:
In conclusion, this compound, or this compound, is a novel compound that has shown promising results in various research fields. This compound has been found to have potential applications in the study of cancer, inflammation, and neurodegenerative diseases. The synthesis of this compound is relatively easy, and it is readily available in high purity. The mechanism of action of this compound involves the inhibition of various enzymes and proteins that are involved in the regulation of various biochemical and physiological processes. This compound has several advantages for lab experiments, but it also has some limitations. Finally, there are several future directions for the study of this compound, including the study of this compound in combination with other compounds, the study of this compound in animal models, and the development of novel derivatives of this compound.

Synthesis Methods

The synthesis of N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide involves the reaction of 4-methylphenylamine and 4-methylthiophenol with 2-bromoacetylphenol. The reaction is carried out in the presence of a base and a catalyst. The resulting product is purified using column chromatography to obtain this compound in high purity.

Scientific Research Applications

N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]acetamide has been extensively studied for its potential applications in various research fields. It has shown promising results in the study of cancer, inflammation, and neurodegenerative diseases. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Properties

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-(4-methylsulfanylphenoxy)acetamide

InChI

InChI=1S/C16H17NO2S/c1-12-3-5-13(6-4-12)17-16(18)11-19-14-7-9-15(20-2)10-8-14/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

XPSCXDBQQDQJDW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)SC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)SC

Origin of Product

United States

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